Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate
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Overview
Description
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is an organic compound with a complex structure that includes a phosphonate group, a chlorophenoxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate typically involves the reaction of 4-chlorophenol with a suitable phosphonate precursor under controlled conditions. One common method involves the use of dimethyl phosphite and 4-chlorophenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used
Scientific Research Applications
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3-(4-chlorophenoxy)-2-methylpropanoyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-hydroxypropanoyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-aminopropanoyl)phosphonate
Uniqueness
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ketone group, in particular, allows for unique interactions with enzymes and other molecular targets, distinguishing it from similar compounds .
Biological Activity
Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to oxygen atoms and carbon chains. The chlorophenoxy moiety contributes to its biological interactions, potentially influencing its efficacy in various applications.
Chemical Structure
- Molecular Formula : C₁₃H₁₅ClO₄P
- Molecular Weight : 300.69 g/mol
- Functional Groups : Phosphonate, phenoxy, ketone
The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups. This characteristic allows it to interact with enzymes involved in phosphorylation processes, potentially leading to modulation of various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing cellular signaling and metabolic processes .
In Vitro Studies
Research indicates that compounds with phosphonate structures can exhibit a range of biological activities, including:
- Antiviral Activity : Phosphonates have been explored for their antiviral properties, particularly in inhibiting viral replication through interference with cellular pathways .
- Antitumor Activity : Some studies suggest that phosphonates may inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis .
- Antimicrobial Activity : The compound's structural features may confer antibacterial properties, making it a candidate for further investigation in this area .
Case Study 1: Antiviral Properties
A study investigated the antiviral effects of various phosphonates, including this compound. Results demonstrated significant inhibition of viral replication in cell cultures, suggesting potential therapeutic applications against viral infections. The mechanism was linked to the compound's ability to interfere with nucleic acid synthesis within host cells .
Case Study 2: Antitumor Activity
In another research project, the compound was evaluated for its antitumor effects on various cancer cell lines. The findings indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells. These effects were attributed to the modulation of signaling pathways related to cell survival and proliferation .
Table of Biological Activities
Properties
Molecular Formula |
C11H14ClO5P |
---|---|
Molecular Weight |
292.65 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one |
InChI |
InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-9(12)4-6-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
PINORBFTXSYEQN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
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